N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-12(8-11-2-1-5-21-11)15-9-13-16-14(17-19-13)10-3-6-20-7-4-10/h1-2,5,10H,3-4,6-9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIHXWBXYQBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thian-4-yl and thiophen-2-yl intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common synthetic routes include:
Formation of the Thian-4-yl Intermediate: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Thiophen-2-yl Intermediate: This can be achieved through various methods, including the reaction of thiophene with acetic anhydride.
Coupling Reaction: The final step involves the coupling of the two intermediates using reagents such as oxalyl chloride and subsequent reaction with an amine to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thianyl groups can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
TASP0415914 (PI3Kγ Inhibitor)
Structure : N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide.
Key Differences :
- Replaces the thian-4-yl group with a hydroxypiperidinyl moiety.
- Incorporates a methylthiazole ring instead of a thiophen-2-yl-acetamide chain.
Biological Activity : Potent PI3Kγ inhibitor (IC₅₀ = 3.2 nM) for inflammatory diseases. The hydroxypiperidine enhances solubility, while the thiazole improves target affinity compared to thiophene derivatives .
Compound 24 (Antiproliferative Agent)
Structure: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide. Key Differences:
- Cyclopenta[b]thiophene core replaces the 1,2,4-oxadiazole.
- Sulfamoyl-pyrimidine substituent enhances tyrosine kinase inhibition.
Biological Activity : IC₅₀ = 1.6 µM against MCF7 cells via ATP-binding site inhibition. The absence of oxadiazole reduces metabolic stability but improves cellular uptake .
CDK5/p25 Inhibitor (IC₅₀ = 42 nM)
Structure : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide.
Key Differences :
- Triazolo-thiadiazole hybrid replaces the oxadiazole-thianyl system. Biological Activity: Selective CDK5/p25 inhibition with nanomolar potency. The triazolo-thiadiazole core enhances π-π stacking with kinase domains .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Structure : Contains a dihydrothiadiazole ring fused with a 4-fluorophenyl group.
Key Differences :
- Dihydrothiadiazole replaces the fully aromatic oxadiazole.
- Fluorophenyl group improves lipophilicity.
Biological Activity : Exhibits antiproliferative (IC₅₀ = 1.61–1.98 µg/mL against HepG-2) and antimicrobial properties. The reduced aromaticity lowers metabolic resistance compared to oxadiazoles .
L859-0643 (Screening Compound)
Structure : 2-{3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide.
Key Differences :
- Naphthyridinone core replaces the thianyl group.
- Methoxyphenyl-oxadiazole enhances π-stacking in hydrophobic pockets. Biological Activity: Under evaluation for kinase modulation; the naphthyridinone improves solubility and CNS penetration .
Structural-Activity Relationship (SAR) Analysis
Biological Activity
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a unique arrangement of thian, oxadiazole, and thiophene rings. These structural components contribute to its biological activity by influencing molecular interactions and stability.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The oxadiazole ring can interact with specific enzymes or receptors, modulating their activity.
- Binding Affinity : The thian group may enhance binding affinity to target sites.
- Stability and Reactivity : The thiophene ring contributes to the overall stability and reactivity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
These findings suggest that the compound could be developed as a potential anticancer agent.
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial properties. The presence of the thiophene and thian groups may enhance their efficacy against bacterial strains.
Case Studies
A notable study evaluated the biological activity of various oxadiazole derivatives. Among these, compounds with thian and thiophene moieties exhibited significant cytotoxic effects on cancer cells while maintaining lower toxicity in normal cells. This indicates a favorable therapeutic index for potential drug development.
Q & A
Q. What synthetic methodologies are recommended for preparing N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is typical for such heterocyclic acetamides. First, synthesize the 1,2,4-oxadiazole core via cyclization of thioamide intermediates with hydroxylamine derivatives. Second, couple the oxadiazole moiety to the thiophene-acetamide group using chloroacetyl chloride in dioxane with triethylamine as a base, followed by recrystallization (e.g., ethanol-DMF mixtures) to purify the product . Optimize reaction time and temperature (e.g., reflux at 80–90°C) to improve yields (e.g., ~70% as reported for analogous compounds) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent connectivity, particularly the oxadiazole-thianyl and thiophene-acetamide groups.
- X-ray Crystallography : Resolve intramolecular interactions (e.g., S···O contacts ~2.68 Å) and dihedral angles between aromatic rings (e.g., 86.82° for similar thiadiazoles) to validate stereochemistry .
- FT-IR : Identify amide C=O stretches (~1650–1700 cm) and oxadiazole ring vibrations (~950–1250 cm) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products. Store the compound in airtight containers at 2–8°C, avoiding moisture and light, as recommended for structurally related acetamides .
Advanced Research Questions
Q. What strategies address contradictions in biological activity data for structurally similar 1,2,4-oxadiazole derivatives?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., thianyl vs. phenyl groups) and evaluating anti-cancer or antimicrobial potency. Use in silico docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes or DNA topoisomerases, reconciling discrepancies between computational and experimental IC values .
Q. How can researchers resolve tautomerism or polymorphism observed in this compound during crystallographic analysis?
- Methodological Answer : Employ variable-temperature XRD to track phase transitions and identify dominant tautomeric forms (e.g., thione-thiol equilibria). For polymorph screening, use solvent-mediated crystallization (e.g., ethanol/water gradients) and compare lattice parameters (e.g., hydrogen-bonding motifs like R(6) or R(8) ring patterns) .
Q. What challenges arise when scaling up synthesis, and how can purity be maintained?
Q. How do electronic effects of the thiophene and thianyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-rich thiophene enhances electrophilic substitution, while the thianyl group’s sulfur atoms may participate in chelation. Test Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids, monitoring regioselectivity via LC-MS. Compare results to DFT-calculated Fukui indices for reactive sites .
Data Analysis & Interpretation
Q. Which computational tools are recommended for modeling hydrogen-bonding networks in this compound?
Q. How can researchers differentiate between synthetic by-products and degradation products in HPLC traces?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
